1,2-Diethyldiaziridine
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Overview
Description
1,2-Diethyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is part of the diaziridine family, which is known for its unique chemical properties, including a weak nitrogen-nitrogen bond, low toxicity, and neurotropic activity . The structure of this compound makes it an important intermediate and precursor in organic chemistry, particularly in the synthesis of diazirine photoaffinity probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyldiaziridine can be synthesized through various methods. One common approach involves the reaction of ethylenediamine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Ethylenediamine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to promote the formation of the diaziridine ring.
- The product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include additional purification steps such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirine derivatives, which are valuable in photoaffinity labeling.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diaziridine compounds.
Scientific Research Applications
1,2-Diethyldiaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of diazirine photoaffinity probes, which are essential in studying protein-ligand interactions.
Biology: Diazirine derivatives are used in photoaffinity labeling to identify and study biological macromolecules.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diethyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then interact with various molecular targets, including proteins and nucleic acids, to form covalent bonds. This property makes this compound and its derivatives valuable tools in photoaffinity labeling and other biochemical applications .
Comparison with Similar Compounds
1,2-Diethyldiaziridine can be compared with other diaziridine compounds, such as 1,2-Dimethyldiaziridine and 1,2-Bis(2-acetamidoethyl)diaziridine. While these compounds share similar structural features, this compound is unique due to its specific ethyl substituents, which can influence its reactivity and applications .
Similar Compounds
- 1,2-Dimethyldiaziridine
- 1,2-Bis(2-acetamidoethyl)diaziridine
- 6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane)
Properties
CAS No. |
6794-94-1 |
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Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1,2-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-6-5-7(6)4-2/h3-5H2,1-2H3 |
InChI Key |
PWDZFUBSTVFGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN1CC |
Origin of Product |
United States |
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